3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
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Overview
Description
3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide typically involves the reaction of α-bromoketones with 2-aminopyridines. This process can be carried out under mild and metal-free conditions using reagents such as iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction proceeds via a one-pot tandem cyclization/bromination mechanism, where the cyclization to form the imidazopyridine core is promoted by subsequent bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Radical Reactions: Functionalization via radical reactions is also possible.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It may be utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it targets bacterial enzymes essential for survival and replication . The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboximidamide groups enhance its ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes.
Properties
IUPAC Name |
3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(10)12-14/h1-4,14H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKZJMKNLIVDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=NO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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